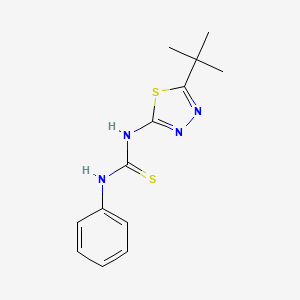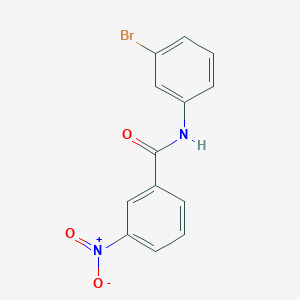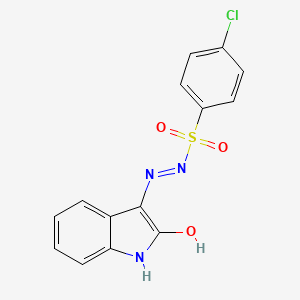
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea (TBPT) is a synthetic compound that belongs to the family of thiourea derivatives. TBPT has been widely studied for its diverse biological activities, including its anticancer, antifungal, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea is not fully understood. However, it has been proposed that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea exerts its biological activities by interacting with specific molecular targets. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea also inhibits the activity of histone deacetylases, enzymes that regulate gene expression. Furthermore, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea has been shown to activate the p53 pathway, a tumor suppressor pathway that regulates cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea exhibits diverse biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating multiple signaling pathways. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea also exhibits antifungal activity by inhibiting the growth and proliferation of fungal cells. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea has been shown to exhibit low toxicity in normal cells, indicating its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea exhibits potent biological activities at low concentrations, making it an attractive candidate for drug development. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea exhibits low toxicity in normal cells, indicating its potential as a safe therapeutic agent. However, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further studies are needed to evaluate the pharmacokinetics and pharmacodynamics of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea.
Zukünftige Richtungen
There are several future directions for N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea research. First, further studies are needed to elucidate the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea. Second, the pharmacokinetics and pharmacodynamics of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea need to be evaluated to determine its potential as a therapeutic agent. Third, the anticancer, antifungal, and anti-inflammatory activities of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea need to be further evaluated in animal models. Fourth, the structure-activity relationship of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea needs to be investigated to optimize its biological activities. Finally, the potential of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea as a lead compound for drug development needs to be explored.
Synthesemethoden
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea can be synthesized by reacting 5-tert-butyl-1,3,4-thiadiazol-2-amine with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea in good yields. The synthesis method of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea has been extensively studied for its biological activities. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including lung, breast, and colon cancer cells. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea also exhibits antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S2/c1-13(2,3)10-16-17-12(19-10)15-11(18)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIZSDINGBOXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5723290.png)
![(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5723294.png)
![1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5723299.png)
![methyl 4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5723303.png)
![2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5723309.png)
![4-[(5-ethyl-2-furoyl)amino]benzoic acid](/img/structure/B5723311.png)


![[5-(2-bromo-4-methylphenyl)-2-furyl]methanol](/img/structure/B5723342.png)

![2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5723352.png)
![methyl 5-[(2-methoxy-4-propionylphenoxy)methyl]-2-furoate](/img/structure/B5723361.png)
![ethyl [(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5723371.png)